molecular formula C23H21ClN2O4S2 B11505855 3-[(4-chlorophenyl)sulfonyl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

3-[(4-chlorophenyl)sulfonyl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B11505855
M. Wt: 489.0 g/mol
InChI Key: HFEDEONIIUZLIO-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features both sulfonamide and indole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by sulfonylation and subsequent coupling with the chlorobenzenesulfonyl chloride. The reaction conditions usually require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The sulfonyl groups can be reduced to sulfinyl or sulfhydryl groups.

    Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The indole moiety can interact with various receptors or proteins, modulating their function. These interactions can affect cellular pathways and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonamide: Lacks the indole group, making it less versatile in biological applications.

    N-(2-Methyl-1H-indol-3-yl)ethylamine: Lacks the sulfonyl groups, reducing its potential as an enzyme inhibitor.

    Benzenesulfonyl chloride: A simpler sulfonyl compound used in various synthetic applications.

Uniqueness

3-(4-Chlorobenzenesulfonyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is unique due to the combination of sulfonamide and indole functionalities. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C23H21ClN2O4S2

Molecular Weight

489.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C23H21ClN2O4S2/c1-16-21(22-7-2-3-8-23(22)26-16)13-14-25-32(29,30)20-6-4-5-19(15-20)31(27,28)18-11-9-17(24)10-12-18/h2-12,15,25-26H,13-14H2,1H3

InChI Key

HFEDEONIIUZLIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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